Quorum Sensing-IN-4
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Overview
Description
Quorum Sensing-IN-4 is a compound that plays a significant role in the field of microbiology, particularly in the study of quorum sensing Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to regulate gene expression in response to changes in cell population densityThis compound is an inhibitor of this process, making it a valuable tool in the study of bacterial behavior and the development of antimicrobial strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-4 typically involves a series of organic reactions. One common method includes the use of microwave-assisted synthesis, which has been found to be efficient for producing high-purity compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The process may also include steps like hydrogenation and purification through column chromatography .
Industrial Production Methods: For industrial-scale production, continuous-flow conditions are preferred. This method allows for the production of larger quantities of this compound while maintaining high purity. The overall yield might be slightly reduced compared to microwave-assisted synthesis, but the scalability makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Quorum Sensing-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Quorum Sensing-IN-4 has a wide range of applications in scientific research:
Mechanism of Action
Quorum Sensing-IN-4 exerts its effects by inhibiting the quorum sensing process. It does this by interfering with the signaling molecules (autoinducers) that bacteria use to communicate. When the concentration of these signaling molecules reaches a certain threshold, they bind to specific receptors on bacterial cells, triggering changes in gene expression. This compound disrupts this binding process, preventing the bacteria from coordinating their behavior .
Comparison with Similar Compounds
Quorum Sensing-IN-4 is unique in its ability to inhibit quorum sensing without killing the bacteria, which helps in reducing the selective pressure for the development of resistance. Similar compounds include:
Halogenated furanones: These compounds also inhibit quorum sensing but may have broader antimicrobial effects.
Aryl-homoserine lactones: These are natural quorum sensing molecules that can be used to study the process but do not inhibit it.
Curcumin derivatives: These compounds mimic the structure of natural autoinducers and can inhibit quorum sensing in a similar manner.
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
8-chloro-5-methoxy-9H-carbazol-1-ol |
InChI |
InChI=1S/C13H10ClNO2/c1-17-10-6-5-8(14)13-11(10)7-3-2-4-9(16)12(7)15-13/h2-6,15-16H,1H3 |
InChI Key |
ZZRFTHVFBIDVAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C(=CC=C3)O)NC2=C(C=C1)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.